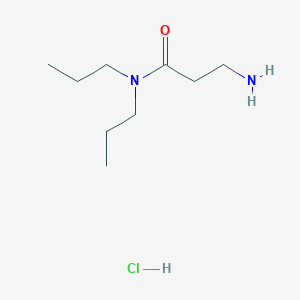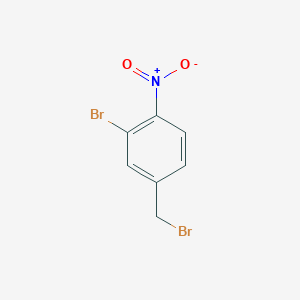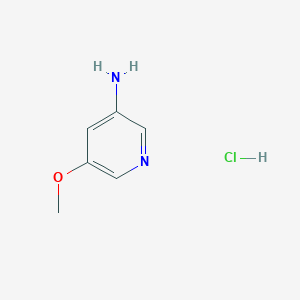
3-Bromo-5-fluoropicolinonitrile
Overview
Description
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-fluoropicolinonitrile is represented by the empirical formula C6H2BrFN2 . The molecular weight of the compound is 201.00 . The InChI code for the compound is 1S/C6H2BrFN2/c7-5-1-4(8)3-10-6(5)2-9/h1,3H .Physical and Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
1. Synthesis of Molecular Solids
The compound has been utilized in the synthesis of novel ion-pair complexes, which are structurally and magnetically characterized. These complexes show interesting magnetic properties, such as a transition from antiferromagnetic to ferromagnetic phase, indicating potential applications in materials science and magnetic studies (Chun-Lin Ni et al., 2005).
2. Role in Medical Imaging
3-Bromo-5-fluoropicolinonitrile derivatives have been studied for their potential use in medical imaging, particularly in positron emission tomography (PET) to image brain metabotropic glutamate 5 receptors (F. Siméon et al., 2012).
3. Dipolar Cycloaddition Reactions
This compound plays a role in 1,3-dipolar cycloaddition reactions, producing isomeric oxathiazolines and isoxazolines. This process is significant in organic chemistry for the synthesis of complex molecules with varied functional groups (W. Chung et al., 1997).
4. Pharmaceutical and Agrochemical Synthesis
It serves as a precursor or intermediate in the synthesis of various pharmaceuticals and agrochemicals. The ability to modify and functionalize this compound makes it a valuable tool in drug discovery and agricultural chemistry (T. Verdelet et al., 2011).
5. Antitumor Activities
Derivatives of this compound have been synthesized and evaluated for their antitumor activities. These compounds have shown potential as therapeutic agents in cancer treatment (A. El-Agrody et al., 2012).
Safety and Hazards
3-Bromo-5-fluoropicolinonitrile is classified as a hazardous substance. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing face protection .
Properties
IUPAC Name |
3-bromo-5-fluoropyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrFN2/c7-5-1-4(8)3-10-6(5)2-9/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOSREGULYFXDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677440 | |
| Record name | 3-Bromo-5-fluoropyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
950670-18-5 | |
| Record name | 3-Bromo-5-fluoropyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B1372896.png)






![5-(tert-Butyl)benzo[d]thiazol-2-amine](/img/structure/B1372908.png)


![2-Bromo-1-[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one](/img/structure/B1372913.png)


